N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, the acid 7 afforded the carboxamide 9b via general procedure A . The reaction occurs via a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exist in numerous natural and synthetic forms .Chemical Reactions Analysis
Pyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Physical And Chemical Properties Analysis
The basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .Scientific Research Applications
- The synthesized complex of this compound with tetraphenylborate has been investigated for its antibacterial properties . Understanding its effectiveness against specific bacterial strains can contribute to the development of novel antimicrobial agents.
- The ion-associate reaction used to synthesize the complex is an example of green chemistry. Investigating ion-associate complexes sheds light on the interactions between bioactive molecules and receptors .
- Density functional theory (DFT) calculations were performed to explore the ground state electronic characteristics of the complex. The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) were computed, providing insights into its electronic properties .
- The n → π* UV absorption peak was detected for both configurations of the complex. Understanding its UV cutoff edge and electronic transitions is relevant for applications in photophysics and photochemistry .
Antibacterial Activity
Ion-Associate Chemistry
Computational Study
UV Absorption Properties
Mechanism of Action
Target of Action
N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, primarily targets the Receptor for Advanced Glycation End products (RAGE) . RAGE is a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily . It plays a crucial role in various inflammatory responses and is often over-expressed in chronic inflammatory diseases .
Mode of Action
N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide interacts with RAGE and inhibits its activity . This interaction reduces the accumulation rate of cytotoxic amyloid-β (Aβ) into the brain, neurotoxic inflammation, and consequent neuronal cell death .
Biochemical Pathways
The compound affects the RAGE-Nuclear Factor-κB (NF-κB) pathway . RAGE interacts with various pathogenic ligands and activates NF-κB, a transcription factor that plays a crucial role in various inflammatory responses . By inhibiting RAGE, N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide reduces the activation of NF-κB, thereby affecting the downstream inflammatory responses .
Pharmacokinetics
It is known that the compound has improved hydrophilicity compared to its parent analogs . This property could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The result of the action of N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is the reduction of neurotoxic inflammation and neuronal cell death . By inhibiting RAGE, the compound reduces the accumulation of cytotoxic Aβ in the brain . This leads to a decrease in neurotoxic inflammation and subsequent neuronal cell death .
Future Directions
properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-5-22(6-2)14-7-8-16(12(3)9-14)21-17(24)15-10-20-19-23(18(15)25)11-13(4)26-19/h7-11H,5-6H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXYOPOZERGWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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